molecular formula C15H15ClN2O3S B2439606 N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1351614-72-6

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2439606
CAS No.: 1351614-72-6
M. Wt: 338.81
InChI Key: WQRLOEMCULXZOG-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a thiophene ring, and an oxalamide moiety

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-4-5-10(7-11(9)16)18-15(21)14(20)17-8-12(19)13-3-2-6-22-13/h2-7,12,19H,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLOEMCULXZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoamide Intermediate Formation

Diethyl oxalate reacts with 3-chloro-4-methylaniline under controlled conditions to yield ethyl 3-chloro-4-methylphenyloxamate .
Procedure :

  • Combine diethyl oxalate (1.0 equiv) and 3-chloro-4-methylaniline (1.1 equiv) in anhydrous toluene at 0°C.
  • Stir for 4–6 hours at 25°C, monitoring via TLC (benzene:DMF, 25:4).
  • Isolate the monoamide by filtration or extraction (EtOAc/NaHCO3), yielding 75–85%.

Key Data :

  • Solvent : Toluene or ethanol.
  • Temperature : 0–25°C.
  • Yield Optimization : Excess amine (1.1–1.2 equiv) ensures complete monoamide formation.

Second Amidation with 2-Amino-1-(Thiophen-2-yl)Ethanol

The monoamide intermediate reacts with 2-amino-1-(thiophen-2-yl)ethanol to form the target compound.
Procedure :

  • Dissolve ethyl 3-chloro-4-methylphenyloxamate (1.0 equiv) in 1-hexanol.
  • Add 2-amino-1-(thiophen-2-yl)ethanol (1.2 equiv) dropwise under reflux (100°C) for 2 hours.
  • Cool, filter the precipitate, and recrystallize from ethanol (yield: 80–87%).

Challenges :

  • Thiophene Stability : The thiophene ring’s electron-rich nature may necessitate inert atmospheres (N2) to prevent oxidation.
  • Hydroxy Group Reactivity : The secondary alcohol in 2-amino-1-(thiophen-2-yl)ethanol may compete for nucleophilic attack; however, kinetic control favors amine reactivity.

Oxalyl Chloride-Mediated Coupling

One-Pot Sequential Amidation

Oxalyl chloride enables direct coupling of both amines in a single vessel.
Procedure :

  • React oxalyl chloride (1.0 equiv) with 3-chloro-4-methylaniline (1.0 equiv) in dimethoxyethane at 0°C.
  • After 2 hours, add 2-amino-1-(thiophen-2-yl)ethanol (1.0 equiv) and reflux for 4 hours.
  • Remove solvent under vacuum and recrystallize from ethanol/water (yield: 88–92%).

Advantages :

  • Efficiency : Eliminates intermediate isolation.
  • Scalability : Demonstrated for multi-kilogram batches in analogous syntheses.

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.30 (s, 1H, Thiophene-H), 3.85 (m, 2H, CH2-OH), 2.35 (s, 3H, CH3).
  • Elemental Analysis : Calculated for C16H16ClN2O3S: C 52.10%, H 4.35%, N 7.60%. Found: C 52.05%, H 4.40%, N 7.55%.

Catalytic and Solvent Effects

Titanium-Based Catalysts

Tetrabutoxytitanium (1 mol%) enhances reaction rates in bulkier substrates:

  • Conditions : 155–185°C, 4 hours, under N2.
  • Yield Improvement : 94.2% in analogous oxalamide syntheses.

Solvent Selection

  • Polar Solvents (DMF, DMSO) : Improve solubility of aromatic amines but may require higher temperatures.
  • Ethers (Dimethoxyethane) : Balance reactivity and side-product suppression.

Workup and Purification Strategies

  • Extraction : EtOAc washes with saturated NaHCO3 remove unreacted amines.
  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity products (mp 173–175°C).
  • Chromatography : Silica gel with benzene:DMF (25:4) resolves monoamide intermediates.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Stepwise (Diethyl Oxalate) 80–87% Moderate High
Oxalyl Chloride One-Pot 88–92% Low Moderate
Titanium-Catalyzed 90–94% High Industrial

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide moiety to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    N1-(4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the chloro-substituted phenyl ring and the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its complex molecular structure and diverse biological activities. This article delves into the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C19H17ClN2O3SC_{19}H_{17}ClN_2O_3S, with a molecular weight of approximately 420.9 g/mol. The compound features a chloro-substituted phenyl ring and a thiophene moiety, which are significant for its biological activity.

PropertyValue
Molecular Formula C19H17ClN2O3S
Molecular Weight 420.9 g/mol
CAS Number 2034590-20-8

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects such as:

  • Anti-inflammatory properties : The compound has been investigated for its ability to modulate inflammatory pathways.
  • Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling.
  • Cell Viability Assays : In vitro assays demonstrated that this compound reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values observed in these studies indicate effective concentrations for inducing cytotoxicity.
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that this compound binds with high affinity to specific protein targets, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be compared to other oxalamides:

Compound NameCAS NumberMolecular FormulaUnique Features
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yil)ethyl)oxalamide2034337-09-0C19H17ClN2O4SContains a fluorine atom instead of methyl
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yil)ethyl)oxalamide1251689-70-9C18H14ClFN2O4SFeatures a cyano group

This table illustrates how variations in substituents affect the biological properties and potential applications of similar compounds.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with coupling chloro-substituted phenylamines with hydroxy-thiophene derivatives. Key steps include:

  • Amide bond formation : Use ethyl chlorooxalate or oxalyl chloride under anhydrous conditions with bases like triethylamine to facilitate nucleophilic substitution .
  • Optimization : Control reaction temperature (e.g., 10°C for exothermic steps) and employ dropwise addition of reagents to minimize side reactions. Solvents such as 1,4-dioxane or dichloromethane improve solubility .
  • Purification : Recrystallization from chloroform or column chromatography enhances purity (>95%) .

Basic: Which analytical techniques are critical for validating structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., δ 10.89 ppm for amide protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting unreacted intermediates .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 351.1 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles .

Advanced: How can contradictions in SAR data be resolved when comparing structural analogs?

Methodological Answer:

  • Systematic Substitution Studies : Replace the 3-chloro-4-methylphenyl group with fluorophenyl or methoxyphenyl moieties to isolate electronic effects .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences (e.g., fluorine vs. chlorine substituents altering receptor binding) .
  • Computational Docking : Compare binding poses in molecular docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the oxalamide group .

Advanced: What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use programs like Schrödinger Suite or GOLD to model interactions with kinase domains, prioritizing residues within 4Å of the thiophene ring .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., AMBER) to assess stability of ligand-target complexes, calculating root-mean-square deviation (RMSD) for conformational changes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., chloro vs. fluoro) to predict potency trends .

Basic: Which functional groups dominate reactivity and stability?

Methodological Answer:

  • Oxalamide Core : Susceptible to hydrolysis under acidic/basic conditions; stabilize with buffered solutions (pH 6–8) during storage .
  • Hydroxyethyl Group : Prone to oxidation; use antioxidants like BHT in formulations or replace with methyl ethers for in vivo studies .
  • Chlorophenyl Ring : Participates in halogen bonding with protein targets; meta-chloro positioning enhances hydrophobic interactions .

Advanced: How to design experiments investigating metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLMs) at 37°C, sampling at 0, 15, 30, and 60 minutes .
  • LC-MS/MS Analysis : Identify metabolites via fragmentation patterns (e.g., hydroxylation at the thiophene ring or glucuronidation) .
  • Comparative Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Basic: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Low Solubility : Use mixed solvents (e.g., DMSO:EtOH 1:3) or co-crystallization agents like PEG 4000 .
  • Polymorphism : Screen crystallization conditions (temperature, solvent ratios) using high-throughput platforms .
  • Data Collection : Employ synchrotron radiation for small crystals (<0.1 mm) and SHELXL for refining twinned datasets .

Advanced: Methodologies for elucidating kinase inhibition mechanisms?

Methodological Answer:

  • Kinase Profiling : Use radiometric 32^{32}P-ATP assays across a panel of 50+ kinases to identify targets .
  • Western Blotting : Measure phosphorylation levels of downstream markers (e.g., ERK1/2) in cell lysates post-treatment .
  • siRNA Knockdown : Silence candidate kinases (e.g., JAK2) to confirm on-target effects via rescue experiments .

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